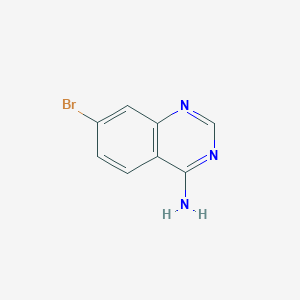

7-Bromoquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKSTBCHSICNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696308 | |

| Record name | 7-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-43-6 | |

| Record name | 7-Bromo-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has demonstrated the ability to bind to a variety of biological targets with high affinity. Among its many derivatives, 7-Bromoquinazolin-4-amine has emerged as a particularly valuable building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The strategic placement of the bromine atom at the 7-position offers a versatile handle for a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[3][4] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, offering a technical resource for researchers and scientists engaged in the design and development of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1123169-43-6 | [5][6][7][8] |

| Molecular Formula | C₈H₆BrN₃ | [9] |

| Molecular Weight | 224.06 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| Melting Point | Data not available; a related compound, 7-bromoquinazoline-2,4-(1H,3H)-dione, has a melting point >300 °C.[10] | |

| Boiling Point | Data not available. | [11] |

| Solubility | Data not available; likely soluble in polar organic solvents such as DMSO and DMF. | |

| Appearance | Typically a solid. | |

| Purity | Commercially available with purities of 95% or higher.[5] |

Molecular Structure and Identification

The structure of this compound is defined by a fused pyrimidine and benzene ring system, with a bromine atom at position 7 and an amine group at position 4.

-

SMILES: NC1=C2C=CC(Br)=CC2=NC=N1[7]

-

InChI: InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)[9]

-

InChIKey: RTKSTBCHSICNLP-UHFFFAOYSA-N[9]

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not detailed in the provided search results, a chemist would anticipate the following characteristic signals:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline core. The protons at positions 5, 6, and 8 would exhibit splitting patterns (doublets, doublets of doublets) influenced by their coupling with adjacent protons. The protons of the amino group at position 4 may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon atom attached to the bromine (C7) would be expected to have a chemical shift in the region typical for carbons bearing a halogen.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its utility in drug discovery programs.

Synthetic Strategy: A Plausible Pathway

A common and effective method for the synthesis of 4-aminoquinazolines involves the regioselective nucleophilic aromatic substitution (SₙAr) of a di-haloquinazoline precursor.[12]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. allbiopharm.com [allbiopharm.com]

- 6. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]

- 7. appchemical.com [appchemical.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

The Synthesis of 7-Bromoquinazolin-4-amine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 7-Bromoquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules, including approved anticancer agents.[1] This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative analysis to aid researchers in the efficient and reliable synthesis of this key intermediate. The guide is structured to provide not only procedural instructions but also the underlying chemical principles that govern the selection of reagents and reaction conditions, thereby empowering researchers to troubleshoot and adapt these methodologies.

Introduction

The quinazoline ring system is a cornerstone in the development of therapeutic agents, renowned for its diverse pharmacological activities.[2] The introduction of a bromine substituent at the 7-position and an amine at the 4-position creates a molecule, this compound (CAS No. 1123169-43-6), with strategic handles for further chemical modification, particularly through cross-coupling reactions.[3] This makes it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide will focus on two robust synthetic strategies, commencing from readily available starting materials: 2-amino-4-bromobenzoic acid and 2-amino-4-bromobenzonitrile.

Table of Contents

-

Pathway 1: Synthesis from 2-Amino-4-bromobenzoic Acid 1.1. Step 1: Niementowski Quinazolinone Synthesis 1.2. Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one 1.3. Step 3: Amination of 7-Bromo-4-chloroquinazoline

-

Pathway 2: Synthesis from 2-Amino-4-bromobenzonitrile 2.1. Direct Cyclization to this compound

-

Comparative Analysis of Pathways

-

Experimental Protocols

-

Troubleshooting and Optimization

-

References

Pathway 1: Synthesis from 2-Amino-4-bromobenzoic Acid

This classical and widely employed route involves a three-step sequence: formation of the quinazolinone ring, activation of the 4-position via chlorination, and subsequent nucleophilic substitution to install the desired amine.

Step 1: Niementowski Quinazolinone Synthesis

The initial step utilizes the Niementowski reaction, a thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4][5] In this case, 2-amino-4-bromobenzoic acid is reacted with formamide, which serves as both a reactant and a solvent, to yield 7-bromoquinazolin-4(3H)-one.

Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, forming an o-amidinobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to afford the stable 4(3H)-quinazolinone product.[6] The bromo substituent at the 4-position of the starting material is electron-withdrawing, which can decrease the nucleophilicity of the amino group, potentially requiring elevated temperatures to drive the reaction to completion.

Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one

To facilitate the introduction of the amino group at the 4-position, the hydroxyl group of the quinazolinone tautomer is converted to a more reactive leaving group. This is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Mechanism: The reaction with POCl₃ involves two main stages.[7] Initially, under basic conditions, a phosphorylation reaction occurs, forming (N)- and (O)-phosphorylated intermediates. Upon heating, these intermediates, particularly the (O)-phosphorylated species, undergo nucleophilic attack by chloride ions to yield the 4-chloroquinazoline product. The use of a base, such as N,N-diisopropylethylamine (Hunig's base), can facilitate the initial phosphorylation.[8]

Step 3: Amination of 7-Bromo-4-chloroquinazoline

The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position of 7-bromo-4-chloroquinazoline is displaced by an amino group. This reaction is highly efficient due to the electron-withdrawing nature of the quinazoline ring system.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophilic amine attacks the electron-deficient C4 position of the quinazoline ring. Subsequent elimination of the chloride ion restores the aromaticity of the system, yielding the final product, this compound. Various ammonia sources can be employed for this transformation.

Pathway 2: Synthesis from 2-Amino-4-bromobenzonitrile

This pathway offers a more direct route to the quinazoline scaffold, starting from the corresponding aminobenzonitrile.

Direct Cyclization to this compound

2-Amino-4-bromobenzonitrile can undergo cyclization with a one-carbon source, such as formamide or orthoesters, to construct the pyrimidine ring of the quinazoline system. This approach can potentially lead to the direct formation of this compound.

Mechanism: The synthesis of 4-aminoquinazolines from 2-aminobenzonitriles can proceed through the formation of an amidine intermediate.[9] For instance, in an acid-mediated reaction, the nitrile group is activated towards nucleophilic attack by the amino group of another molecule or an external amine source. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 4-aminoquinazoline.[4]

Workflow Diagrams

dot digraph "Pathway_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Amino-4-bromobenzoic Acid"]; B [label="7-Bromoquinazolin-4(3H)-one"]; C [label="7-Bromo-4-chloroquinazoline"]; D [label="this compound"];

A -> B [label=" Formamide, Δ \n (Niementowski Reaction) "]; B -> C [label=" POCl₃ or SOCl₂, Δ \n (Chlorination) "]; C -> D [label=" NH₃ source \n (Amination) "]; } dot Caption: Synthetic scheme for Pathway 1.

dot digraph "Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Amino-4-bromobenzonitrile"]; B [label="this compound"];

A -> B [label=" Formamide, Δ \n (Direct Cyclization) "]; } dot Caption: Synthetic scheme for Pathway 2.

Comparative Analysis of Pathways

| Feature | Pathway 1 (from 2-Amino-4-bromobenzoic Acid) | Pathway 2 (from 2-Amino-4-bromobenzonitrile) |

| Starting Material | 2-Amino-4-bromobenzoic acid | 2-Amino-4-bromobenzonitrile |

| Number of Steps | 3 | 1-2 |

| Key Intermediates | 7-Bromoquinazolin-4(3H)-one, 7-Bromo-4-chloroquinazoline | Potentially none (direct cyclization) |

| Reagents | Formamide, POCl₃/SOCl₂, Ammonia source | Formamide or other C1 sources |

| Advantages | Well-established, reliable, intermediates are often commercially available. | More atom-economical, fewer steps. |

| Challenges | Longer route, use of corrosive chlorinating agents. | May require optimization to achieve good yields and avoid side products. |

Experimental Protocols

Disclaimer: These protocols are based on established methodologies for analogous compounds and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Pathway 1, Step 1)

-

Reaction: Niementowski Quinazolinone Synthesis

-

Materials:

-

2-Amino-4-bromobenzoic acid (1 equivalent)

-

Formamide (excess, e.g., 4 equivalents or as solvent)

-

-

Procedure:

-

Combine 2-amino-4-bromobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 130-140°C with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

-

Purify the crude product by recrystallization from ethanol.

-

Protocol 4.2: Synthesis of 7-Bromo-4-chloroquinazoline (Pathway 1, Step 2)

-

Reaction: Chlorination[8]

-

Materials:

-

7-Bromoquinazolin-4(3H)-one (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, as solvent)

-

N,N-Diisopropylethylamine (DIPEA) (optional, catalytic)

-

-

Procedure:

-

Suspend 7-bromoquinazolin-4(3H)-one in POCl₃ in a round-bottom flask equipped with a reflux condenser.

-

Optionally, add a catalytic amount of DIPEA.

-

Heat the mixture to reflux (approximately 110-115°C) for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it over crushed ice.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Protocol 4.3: Synthesis of this compound (Pathway 1, Step 3)

-

Reaction: Amination

-

Materials:

-

7-Bromo-4-chloroquinazoline (1 equivalent)

-

Ammonia source (e.g., ammonium hydroxide, formamide)

-

Solvent (e.g., ethanol, isopropanol)

-

-

Procedure:

-

Dissolve 7-bromo-4-chloroquinazoline in a suitable solvent in a sealed reaction vessel.

-

Add an excess of the ammonia source.

-

Heat the mixture at a temperature typically ranging from 80°C to 120°C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

-

Protocol 4.4: Synthesis of this compound (Pathway 2)

-

Reaction: Direct Cyclization[10]

-

Materials:

-

2-Amino-4-bromobenzonitrile (1 equivalent)

-

Formamide (excess, as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzonitrile and an excess of formamide.

-

Heat the mixture to reflux with stirring for an extended period (monitor by TLC for completion).

-

Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove impurities.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in Niementowski reaction | Incomplete reaction due to decreased nucleophilicity of the amino group. | Increase reaction temperature and/or time. Consider using a microwave reactor to accelerate the reaction. |

| Incomplete chlorination | Insufficient heating or deactivation of POCl₃. | Ensure anhydrous conditions. Increase reaction time or temperature. A co-reagent like PCl₅ can be used with POCl₃.[11] |

| Hydrolysis of 4-chloroquinazoline during workup | The 4-chloro position is highly susceptible to hydrolysis. | Perform the aqueous workup at low temperatures and quickly. Use a non-aqueous workup if possible. Evaporate excess POCl₃ under reduced pressure before quenching.[12] |

| Side reactions in direct cyclization | Formation of N-formyl intermediates or other byproducts. | Carefully control the reaction temperature and time. Screen different C1 sources and catalysts (e.g., acid or base catalysts). |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and challenges. The three-step route starting from 2-amino-4-bromobenzoic acid is a robust and well-documented method, offering reliability and access to key intermediates. The more direct approach from 2-amino-4-bromobenzonitrile presents a more atom-economical alternative, though it may require more optimization. The choice of pathway will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for further exploration in drug discovery and development.

References

- Wikipedia. (2023, April 29). Niementowski quinazoline synthesis.

- Merck Index. (n.d.). Niementowski Quinazoline Synthesis.

- Al-Suwaidan, I. A., et al. (2018).

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2378–2387.

- Wang, Y., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2314.

- Al-Rawi, J. M. A., et al. (2015). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Journal of Heterocyclic Chemistry, 52(4), 1058-1064.

- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.

- ResearchGate. (n.d.). How should I proceed in Chlorination using POCl3?.

- PubChem. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one.

- PubChem. (n.d.). 2-Amino-4-bromobenzonitrile.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime.

- Wang, C., et al. (2012). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2012(5), 213-223.

- MDPI. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. researchgate.net [researchgate.net]

IUPAC name and synonyms for 7-Bromoquinazolin-4-amine

An In-Depth Technical Guide to 7-Bromoquinazolin-4-amine

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile chemical nature and ability to interact with a wide range of biological targets have established it as a "privileged structure" in drug discovery. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

This guide focuses on a specific, valuable derivative: This compound . The introduction of a bromine atom at the 7-position and an amine at the 4-position creates a molecule that is not only a potential pharmacophore in its own right but, more importantly, a highly versatile chemical intermediate. The bromine atom serves as a strategic functional handle for introducing further molecular complexity via cross-coupling reactions, while the 4-amino group is a key feature for interaction with biological targets, such as the hinge region of protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 1123169-43-6[3][4][5][6].

-

IUPAC Name: this compound[6]

-

Common Synonyms: 4-Amino-7-bromoquinazoline, 7-BROMO-QUINAZOLIN-4-YLAMINE[6][7]

-

Chemical Structure:

Figure 1: 2D Structure of this compound.

The key physicochemical properties are summarized in the table below. While extensive experimental data is not publicly available, computed properties provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃ | [3][5][6] |

| Molecular Weight | 224.06 g/mol | [5][6] |

| Monoisotopic Mass | 222.97451 Da | [6] |

| Appearance | Data not available | |

| Melting Point | Data not available | [7] |

| Topological Polar Surface Area | 51.8 Ų (Computed) | [6] |

| XLogP3 | 2.0 (Computed) | [6] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be constructed based on well-established quinazoline chemistry. A common and effective strategy involves a three-step process starting from 2-amino-4-bromobenzonitrile.

Proposed Synthetic Pathway

The overall transformation involves the initial formation of the quinazoline ring system, followed by functionalization at the 4-position. This is a robust approach widely used for generating libraries of 4-aminoquinazoline derivatives[8][9].

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

-

Rationale: This step utilizes formamide as both a reagent and a solvent to construct the pyrimidine ring of the quinazoline core from an anthranilonitrile precursor. Heating drives the cyclization reaction.

-

Procedure:

-

To a round-bottom flask, add 2-amino-4-bromobenzonitrile (1.0 eq).

-

Add an excess of formamide (10-15 eq).

-

Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Add water to the flask to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromoquinazolin-4(3H)-one.

-

Step 2: Synthesis of 4-Chloro-7-bromoquinazoline

-

Rationale: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It must be converted to a more reactive species for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this chlorination, converting the amide-like C4 position into a reactive chloro group.

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend 7-Bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, until the reaction is complete (monitored by TLC).

-

Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-Chloro-7-bromoquinazoline.

-

Step 3: Synthesis of this compound

-

Rationale: The chlorine atom at the 4-position is now an excellent leaving group, readily displaced by a nucleophile. A solution of ammonia in an alcohol like isopropanol provides the amino group in a nucleophilic aromatic substitution (SNAr) reaction to yield the final product.

-

Procedure:

-

Dissolve 4-Chloro-7-bromoquinazoline (1.0 eq) in isopropanol.

-

Add a saturated solution of ammonia in isopropanol (excess).

-

Seal the reaction vessel and heat to 80-100 °C for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, which should cause the product to precipitate.

-

Collect the crude product by filtration.

-

Purification

The crude product from Step 3 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed. Spectral data for this compound is available for reference[10].

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons. The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C2 will be a singlet, and the amine protons (NH₂) will appear as a broad singlet.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M+H]⁺ should be observed around m/z 224 and 226.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3100-3300 cm⁻¹) and C=N/C=C stretching of the quinazoline ring system (around 1500-1650 cm⁻¹).

Applications in Drug Development

This compound is a strategic building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases.

Role as a Chemical Scaffold

The molecule offers two key points for diversification:

-

The 4-Amino Group: This group can be further substituted to introduce side chains that can form critical hydrogen bonds with the hinge region of a kinase active site.

-

The 7-Bromo Group: This is the most valuable feature for library synthesis. It serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This modification is crucial for targeting specific sub-pockets within the kinase active site to enhance potency and selectivity.

Caption: Role of this compound as a versatile scaffold.

This strategic functionalization has been used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K)[8][11]. The development of quinazolinamine derivatives as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) also highlights the scaffold's importance in overcoming multidrug resistance in cancer therapy[9].

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound[7].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust[7].

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[7].

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[7].

-

Ingestion: Rinse mouth with water. Do not induce vomiting[7].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere[3][7].

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary[7].

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its structure combines the biologically relevant 4-aminoquinazoline core with a versatile bromine handle at the 7-position, enabling extensive chemical modification. This guide has provided a technical overview of its properties, a plausible and detailed synthetic route, and its strategic application as a building block for developing novel therapeutics. For researchers in the pharmaceutical sciences, this compound represents a key starting point for the rational design of next-generation targeted therapies.

References

- CAS 1123169-43-6 | this compound. Alchem Pharmtech. [Link]

- This compound.

- 4-Methylamino-7-bromoquinazoline.

- 4-(3-Bromoanilino)-6,7-diethoxyquinazoline.

- 7-Bromo-2,4-diaminoquinazoline.

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine.

- This compound. Synthonix. [Link]

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.

- Synthesis of quinazolines. Organic Chemistry Portal. [Link]

- 8-Bromoquinazolin-4-amine.

- 4-Aminoquinazoline.

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. [Link]

- Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. [Link]

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.

- Quinazoline derivatives: synthesis and bioactivities.

Sources

- 1. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1123169-43-6|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | 1123169-43-6 [chemicalbook.com]

- 6. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-BROMO-QUINAZOLIN-4-YLAMINE(1123169-43-6) 1H NMR [m.chemicalbook.com]

- 11. 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | C18H18BrN3O2 | CID 2857 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[2][3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinazoline derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in their quest to develop novel quinazoline-based therapeutics.

Introduction: The Enduring Appeal of the Quinazoline Core

The quinazoline framework is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity.[3] The versatility of its chemical synthesis allows for the introduction of diverse substituents at various positions, enabling fine-tuning of its pharmacological properties.[3][5] The inherent drug-like qualities of many quinazoline derivatives have made them attractive candidates for tackling a multitude of diseases.[1] This guide will explore the key therapeutic areas where quinazolines have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

Quinazoline derivatives are most renowned for their potent anticancer properties, with several compounds approved as targeted therapies.[2][6] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3][6]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant number of anticancer quinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and angiogenesis.[1][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[7][8] Quinazoline-based EGFR inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the downstream signaling cascade that drives tumor growth.[7][9]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of quinazoline derivatives is highly dependent on the nature and position of their substituents. Key SAR insights include:

-

Position 4: An anilino group at this position is crucial for EGFR inhibitory activity. Electron-withdrawing groups on the aniline ring, such as chloro, bromo, or fluoro, generally enhance antiproliferative effects.[6]

-

Positions 6 and 7: Substitution with small, lipophilic groups, often methoxy groups, can increase the binding affinity to the EGFR kinase domain.[10]

-

Position 2: Modifications at this position can influence potency and selectivity. For instance, the introduction of a chloro group has been shown to yield potent analogues.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well (100 µL final volume).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13][14]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.[14]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[12][14]

-

Mix thoroughly to ensure complete solubilization of the formazan. This can be aided by shaking on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Workflow: MTT Assay for Cytotoxicity

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |

| Gefitinib | A549 (Lung) | 0.015 | EGFR | [8] |

| Erlotinib | NCI-H460 (Lung) | 0.045 | EGFR | [7] |

| Compound 1a | A549 (Lung) | 0.27 | Tubulin | [10] |

| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR | [7] |

| Compound 7j | DU-145 (Prostate) | 0.05 | Tubulin | [15] |

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[16] Quinazoline and quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[2][17]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are thought to interfere with bacterial cell wall synthesis, while others may inhibit essential enzymes involved in DNA replication and protein synthesis.[17] For instance, certain quinazolinones have been found to inhibit penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA).[18]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substituents at positions 2 and 3 of the quinazolinone ring are critical for antimicrobial activity.[18]

-

The presence of a naphthyl radical can increase hydrophobicity, potentially enhancing penetration of the bacterial cell membrane.[17]

-

An amide group linked to a phenyl radical can increase binding to microbial enzymes.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing using the Agar Disk Diffusion (Kirby-Bauer) Method

This method is a widely used, qualitative technique to determine the susceptibility of a bacterial strain to an antimicrobial agent.[19][20]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[20]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

-

-

Inoculation of Agar Plate:

-

Use Mueller-Hinton agar (MHA) for non-fastidious bacteria.[19][21]

-

Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]

-

-

Application of Disks:

-

Aseptically place paper disks impregnated with a known concentration of the quinazoline derivative onto the inoculated agar surface.

-

Ensure the disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[21]

-

Gently press each disk to ensure complete contact with the agar.[22]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[20]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[19]

-

The size of the zone is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts.

-

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[23][24] Quinazoline derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and signaling pathways.[23][25]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[23][25] Several quinazoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[24][26]

Experimental Protocol: In Vitro Anti-inflammatory Assessment by Inhibition of Protein Denaturation

This assay is a simple and effective in vitro method for screening the anti-inflammatory potential of compounds.[27][28]

Principle: Protein denaturation is a well-documented cause of inflammation.[27] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA). Anti-inflammatory drugs can stabilize the protein and prevent its denaturation.[28][29]

Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

Controls:

-

Incubation:

-

Measurement:

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula:[30] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Central Nervous System (CNS) Activity: Targeting Neurological Disorders

Quinazoline derivatives have shown potential in treating various CNS disorders, including Alzheimer's disease, due to their ability to interact with key neurological targets.[32]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh.[33][34] Inhibition of AChE increases the levels of ACh in the brain, which can improve cognitive function. Several quinazoline derivatives have been identified as potent AChE inhibitors.[34]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay used to measure AChE activity and screen for its inhibitors.[35]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[34] The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.[35]

-

AChE Solution: Prepare a solution of AChE in the assay buffer.

-

DTNB Solution: Prepare a solution of DTNB in the assay buffer.[35]

-

ATCI Solution (Substrate): Prepare a solution of ATCI in deionized water.[35]

-

Test Compound: Dissolve the quinazoline derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

50 µL of the test compound at various concentrations.

-

50 µL of the AChE solution.

-

-

Include a negative control (assay buffer instead of the test compound) and a positive control (a known AChE inhibitor like Donepezil).[35]

-

Incubate the plate at room temperature for 15 minutes.[35]

-

Add 50 µL of the DTNB solution to each well.[35]

-

Initiate the reaction by adding 50 µL of the ATCI solution to each well.[35]

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[35]

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.[35]

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its versatility and amenability to chemical modification ensure its continued relevance in addressing a wide range of diseases. Future research will likely focus on the development of quinazoline derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The integration of computational drug design with traditional synthetic and screening approaches will undoubtedly accelerate the journey of novel quinazoline-based drugs from the laboratory to the clinic.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5831. [Link]

- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.

- Park, S. E., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(9), 1013–1018. [Link]

- Abdel-Ghani, T. M., & El-Sayed, W. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 1857-1884. [Link]

- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- El-Sayed, W. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

- Hassan, M. Q., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules, 27(15), 4995. [Link]

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

- Leese, M. P., et al. (2016). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 59(15), 7205–7225. [Link]

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

- Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).

- Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test.

- Ali, M. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1459632. [Link]

- Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.

- Hebeisen, P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4444–4454. [Link]

- Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- ResearchGate. (2016). Synthesis of 4-aminoquinazoline derivatives.

- Pharmacy and Pharmacology International Journal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.

- Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.

- El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 16003. [Link]

- ChemistrySelect. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

- Chen, X., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana, New York, NY. [Link]

- Pharmacy Education. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation.

- Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery and Therapeutics, 10(5), 213-218. [Link]

- Innovations in Pharmaceuticals and Pharmacotherapy. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity.

- ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

- ResearchGate. (2025). Assay of acetylcholinesterase activity in the brain.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- Austin Publishing Group. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5831. [Link]

- International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.

- ResearchGate. (2022). Some quinazoline derivatives and their medicinal activity.

Sources

- 1. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. asm.org [asm.org]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. austinpublishinggroup.com [austinpublishinggroup.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 29. jddtonline.info [jddtonline.info]

- 30. innpharmacotherapy.com [innpharmacotherapy.com]

- 31. researchgate.net [researchgate.net]

- 32. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 33. attogene.com [attogene.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. sigmaaldrich.com [sigmaaldrich.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 7-Bromoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs.[1][2] This technical guide delves into the therapeutic potential of a specific derivative, 7-Bromoquinazolin-4-amine, providing a strategic framework for identifying and validating its molecular targets. Synthesizing data from analogous compounds and the broader quinazoline class, we posit that protein kinases, particularly Ephrin type-B receptor 3 (EphB3) and Epidermal Growth Factor Receptor (EGFR) , represent high-probability targets for this molecule. This guide offers field-proven insights and detailed experimental protocols to rigorously test these hypotheses, enabling researchers to unlock the full therapeutic value of this promising compound.

Introduction: The Quinazoline Scaffold as a Kinase Inhibitor Privileged Core

Quinazoline-based molecules are renowned for their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[1][3] Their rigid, planar structure is adept at fitting into the ATP-binding pockets of protein kinases, leading to the successful development of potent and selective inhibitors.[4] Marketed drugs such as gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, validate the therapeutic efficacy of this scaffold in oncology by targeting EGFR.[5] The core structure of this compound (Figure 1) positions it firmly within this class of compounds, making kinase inhibition its most probable mechanism of action.

The strategic placement of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic properties and target-binding affinity. This guide will focus on the most promising putative targets based on direct evidence from closely related analogs and the well-established pharmacology of the 4-aminoquinazoline core.

Primary Putative Target: Ephrin Type-B Receptor 3 (EphB3)

The most direct evidence pointing to a specific target for the this compound core comes from a study on its benzenesulfonamide derivative, 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide . This compound was identified as a potent and selective lead inhibitor of EphB3 kinase.[6]

The Rationale: Why EphB3?

Ephrin receptors are the largest subfamily of receptor tyrosine kinases and play critical roles in developmental processes, cell migration, and tissue architecture.[7] Dysregulation of Eph receptor signaling is increasingly implicated in cancer progression and metastasis.[6] Specifically, EphB3 overexpression has been linked to increased metastasis in non-small-cell lung cancer and has been identified as a factor in acquired drug resistance in gastric cancer.[6] The identification of a direct derivative of this compound as a selective EphB3 inhibitor provides a strong, evidence-based starting point for investigation.[6]

Signaling Pathway Overview

The proposed mechanism involves the inhibition of EphB3's kinase activity, which would block its downstream signaling cascades responsible for promoting cell migration and survival.

Secondary Putative Target: Epidermal Growth Factor Receptor (EGFR)

The 4-aminoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[8][9] Numerous approved drugs and clinical candidates that target EGFR share this core structure. While the direct derivative of this compound showed selectivity for EphB3 over EGFR, this does not preclude significant activity.[6] It is highly probable that this compound interacts with EGFR, and characterizing this interaction is crucial for understanding its overall biological profile, including potential efficacy and off-target effects.

The Rationale: A High-Probability Off-Target

Given the structural homology of kinase ATP-binding sites, cross-reactivity is common.[10] EGFR is frequently overexpressed or mutated in various cancers, making it a pivotal oncology target.[11] Investigating EGFR inhibition is a necessary step to build a comprehensive selectivity profile for this compound.

Signaling Pathway Overview

Inhibition of EGFR blocks key pathways like MAPK and PI3K/AKT, which are central to cancer cell proliferation and survival.

Experimental Validation Workflow

A multi-step, hierarchical approach is essential to validate the proposed targets, moving from broad cellular effects to specific molecular interactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 9. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. reactionbiology.com [reactionbiology.com]

The Quinazolinamine Core: A Journey from Serendipitous Discovery to Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinamine scaffold, a deceptively simple fusion of benzene and pyrimidine rings, has carved a remarkable path through the annals of medicinal chemistry. From its initial synthesis in the late 19th century to its current status as a "privileged structure" in modern drug discovery, the journey of quinazolinamine compounds is a testament to the power of synthetic innovation and a deepening understanding of biological pathways. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinazolinamine derivatives, with a particular focus on their transformative role in the development of targeted cancer therapies.

A Chronicle of Discovery: Key Milestones in Quinazolinamine Chemistry

The story of quinazolinamine begins not with a flash of insight, but with the methodical exploration of aromatic chemistry in the 19th century. The initial synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen.[1][2] However, it was the later work of Bischler and Lang in 1895 that reported the synthesis of the parent quinazoline molecule through the decarboxylation of its 2-carboxy derivative.[3][4] Another significant early synthesis was developed by Siegmund Gabriel in 1903.[3] These foundational discoveries laid the groundwork for the development of more versatile and efficient synthetic methods that would unlock the therapeutic potential of this heterocyclic system.

A pivotal moment in the history of quinazolinamine synthesis arrived in 1895 with the advent of the Niementowski quinazoline synthesis .[5] This robust reaction, involving the condensation of anthranilic acids with amides, provided a direct and adaptable route to 4-oxo-3,4-dihydroquinazolines (quinazolinones), a key intermediate for a vast array of derivatives.[6] The operational simplicity and versatility of the Niementowski reaction have ensured its enduring relevance in both academic and industrial settings.

The 20th century witnessed a burgeoning interest in the biological activities of quinazolinamine derivatives. Early investigations explored their potential as antimalarial, antibacterial, and diuretic agents. A notable discovery from the natural world was the isolation of the quinazoline alkaloid vasicine from the plant Adhatoda vasica.[7] Vasicine exhibits bronchodilatory and uterotonic activities, showcasing the inherent biological relevance of the quinazolinamine scaffold.

However, the most profound impact of quinazolinamine chemistry on human health would emerge in the late 20th and early 21st centuries with the dawn of targeted cancer therapy. The discovery that 4-anilinoquinazoline derivatives could act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). This breakthrough ushered in an era of precision oncology, with quinazolinamine-based drugs at the forefront.

| Year | Key Discovery/Milestone | Significance |

| 1869 | Griess synthesizes the first quinazoline derivative.[1][2] | Marks the beginning of quinazolinamine chemistry. |

| 1895 | Bischler and Lang synthesize the parent quinazoline molecule.[3][4] | Establishes the fundamental heterocyclic structure. |

| 1895 | The Niementowski quinazoline synthesis is developed.[5] | Provides a versatile and widely used method for synthesizing quinazolinones. |

| 1903 | Gabriel devises a more satisfactory synthesis of quinazoline.[3] | Improves the accessibility of the core scaffold. |

| 1888 | Isolation of the natural alkaloid vasicine.[7] | Demonstrates the natural occurrence and biological activity of quinazolinamines. |

| Late 20th Century | Discovery of 4-anilinoquinazolines as EGFR inhibitors. | Paves the way for targeted cancer therapies. |

| 2003 | FDA approval of Gefitinib (Iressa).[8] | The first EGFR tyrosine kinase inhibitor for the treatment of NSCLC. |

| 2004 | FDA approval of Erlotinib (Tarceva). | Another key EGFR inhibitor for NSCLC and pancreatic cancer. |

| 2007 | FDA approval of Lapatinib (Tykerb).[9] | A dual EGFR and HER2 inhibitor for breast cancer. |

| 2011 | FDA approval of Vandetanib (Caprelsa).[10] | A multi-kinase inhibitor for the treatment of medullary thyroid cancer. |

| 2013 | FDA approval of Afatinib (Gilotrif).[11][12] | An irreversible ErbB family blocker for NSCLC. |

The Synthetic Arsenal: Crafting the Quinazolinamine Core

The therapeutic utility of quinazolinamine derivatives is intrinsically linked to the synthetic methodologies that enable their creation and diversification. Over the decades, a range of powerful reactions have been developed and refined, providing chemists with the tools to construct this privileged scaffold with precision and efficiency.

The Niementowski Quinazoline Synthesis: A Time-Honored Workhorse

The Niementowski synthesis remains a cornerstone of quinazolinone chemistry due to its simplicity and broad substrate scope.[6] The reaction typically involves the thermal condensation of an anthranilic acid with an amide.

Conventional Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one

Materials:

-

Anthranilic acid

-

Benzamide

-

Glycerol (as a high-boiling solvent)

-

Ethanol

Procedure:

-

Combine equimolar amounts of anthranilic acid and benzamide in a round-bottom flask.

-

Add a small amount of glycerol to facilitate heating and mixing.

-

Heat the reaction mixture to 180-200 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add ethanol to the solidified mass and heat to reflux to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, inducing the crystallization of 2-phenylquinazolin-4(3H)-one.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Microwave-Assisted Niementowski Synthesis

The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of the Niementowski reaction, dramatically reducing reaction times and often improving yields.[6]

Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one [13]

Materials:

-

Anthranilic acid

-

Formamide

Procedure:

-

In a microwave-safe vessel, mix anthranilic acid (0.1 mol) with an excess of formamide (0.4 mol).

-

Place the open vessel in a domestic or laboratory microwave oven.

-

Irradiate the mixture at a suitable power level (e.g., 450 W) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.

-

After cooling, add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure quinazolin-4(3H)-one.

Caption: Comparative workflow of conventional vs. microwave-assisted Niementowski synthesis.

The Friedländer Synthesis: A Versatile Route to Quinolines and Quinazolines

While primarily known for quinoline synthesis, the Friedländer reaction can be adapted for the preparation of quinazolines. This acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group offers a convergent approach to the quinazoline core.

Protocol: Synthesis of 2-Methylquinazoline

Materials:

-

2-Aminobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (catalyst)

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Slowly add acetaldehyde to the mixture while stirring at room temperature.

-

After the addition is complete, continue stirring for several hours or until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 2-methylquinazoline by column chromatography or recrystallization.

Therapeutic Triumphs: Quinazolinamines in Precision Oncology

The true therapeutic potential of the quinazolinamine scaffold was realized with the development of a class of drugs that selectively target the tyrosine kinase activity of growth factor receptors, particularly the epidermal growth factor receptor (EGFR) family. Overexpression or activating mutations of these receptors are hallmarks of many cancers, leading to uncontrolled cell proliferation and survival. The 4-anilinoquinazoline core proved to be an ideal pharmacophore for competitively inhibiting the ATP-binding site of these kinases.

Gefitinib (Iressa®) and Erlotinib (Tarceva®): The First-Generation EGFR Inhibitors

Gefitinib, approved by the FDA in 2003, was a pioneering EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC).[8] Its development was a landmark in personalized medicine, as it was found to be particularly effective in patients whose tumors harbor activating mutations in the EGFR gene.[14] Erlotinib, approved shortly after, demonstrated a similar mechanism of action and efficacy in NSCLC and also gained approval for the treatment of pancreatic cancer.[15][16]

Mechanism of Action: Both gefitinib and erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[16] By binding to the ATP-binding pocket of the intracellular domain of EGFR, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[17] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.

Caption: Mechanism of action of Gefitinib and Erlotinib on the EGFR signaling pathway.

Lapatinib (Tykerb®): Dual Targeting of EGFR and HER2

Lapatinib, approved in 2007, expanded the therapeutic scope of quinazolinamine-based TKIs by dually targeting both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[9] This dual inhibition is particularly relevant in certain types of breast cancer where HER2 is overexpressed. Lapatinib is used in combination with other chemotherapeutic agents for the treatment of HER2-positive advanced or metastatic breast cancer.[18]

Vandetanib (Caprelsa®): A Multi-Kinase Inhibitor

Vandetanib represents a further evolution of the quinazolinamine scaffold, acting as a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Rearranged during Transfection (RET) tyrosine kinases.[19][20] This broader spectrum of activity makes it effective in treating medullary thyroid cancer, a rare malignancy often driven by RET mutations.[10] Clinical trial data has demonstrated that vandetanib significantly prolongs progression-free survival in patients with this disease.[10][19]

Afatinib (Gilotrif®): Irreversible Inhibition of the ErbB Family